molecular formula 13C8H1515NO6 B602567 N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine CAS No. 478529-44-1

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine

Cat. No. B602567
M. Wt: 230.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is a specialized compound used in biomedical research containing isotopes carbon-13 and nitrogen-15 . It is a derivative of natural glucosamine, a monosaccharide amino sugar found in the human body and in some foods, and is an important component of glycosaminoglycans.


Synthesis Analysis

N-acetyl-D-glucosamine (GlcNAc) has applications in medical, agricultural, biofuel, and food industries. The enzyme β-N-acetylhexosaminidase from Streptomyces alfalfae has been used for efficient and environment-friendly production of GlcNAc.


Molecular Structure Analysis

The molecular formula of “N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is (13C)8H15(15N)O6 .


Chemical Reactions Analysis

N-acetyl-D-glucosamine labelled with 13C2 and 15N isotopes has a range of applications in research, from tracking metabolic pathways to providing insight into the structure and function of proteins.


Physical And Chemical Properties Analysis

The molecular weight of “N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is 230.13 .

Scientific Research Applications

  • Glucosamine and its acetylated derivative, N-acetyl glucosamine, are important components of glycoproteins, proteoglycans, and glycosaminoglycans in the human body. They have pharmacological effects in relieving osteoarthritis symptoms and show promise in preventing or treating other diseases due to their anti-oxidant and anti-inflammatory activities (Dalirfardouei, Karimi, & Jamialahmadi, 2016).

  • N-Acetyl-d-glucosamine (GlcNAc) has applications in medical, agricultural, biofuel, and food industries. The enzyme β-N-acetylhexosaminidase from Streptomyces alfalfae has been used for efficient and environment-friendly production of GlcNAc (Lv et al., 2019).

  • A study on the conformation of the N-acetyl group of N-Acetyl-d-glucosamine provided insights into its role in larger biomolecules like glycoproteins and polysaccharides (Xue & Nestor, 2022).

  • Glucosamine's derivative, N-acetyl glucosamine, shows benefits for skin health, accelerating wound healing, improving hydration, and reducing wrinkles. It is also useful in treating hyperpigmentation disorders (Bissett, 2006).

  • Glucosamine has been proposed as an agent for molecular imaging of cancer using chemical exchange saturation transfer MRI. This application is based on its metabolic products, such as UDP-N-acetylglucosamine, which are involved in glycosylation processes in tumors (Rivlin & Navon, 2020).

  • The enzymatic production of N-acetyl-d-glucosamine from chitin, an environmentally friendly alternative to chemical processes, has been explored, demonstrating its potential for biotechnological applications (Cardozo et al., 2019).

Safety And Hazards

“N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is for research use only and not intended for diagnostic or therapeutic use . It is not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 .

properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-DXKYUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[15NH][13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
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N-Acetylhexosamine dialdose
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Citations

For This Compound
1
Citations
Y Xue, G Nestor - ChemBioChem, 2022 - Wiley Online Library
N‐Acetyl‐d‐glucosamine (GlcNAc) is one of the most common amino sugars in nature, but the conformation of its N‐acetyl group has drawn little attention. We report herein the first …

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